molecular formula C22H26N2O3 B7531763 N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

Cat. No. B7531763
M. Wt: 366.5 g/mol
InChI Key: IHIPQEOWIPTHOJ-UHFFFAOYSA-N
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Description

N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The exact mechanism of action of N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is not fully understood, but it is believed to act as a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide can increase the levels of acetylcholine in the brain, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been shown to have a number of biochemical and physiological effects, including improving cognitive function and memory, reducing inflammation, and modulating the immune system. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is its potent inhibitory activity against acetylcholinesterase, which makes it a valuable tool for studying the function and regulation of this enzyme. However, its use in lab experiments is limited by its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are a number of potential future directions for research involving N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase, which could have important therapeutic applications in the treatment of neurodegenerative diseases. Another area of interest is the study of the biochemical and physiological effects of N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide in different animal models, which could provide valuable insights into its potential therapeutic applications. Additionally, the development of new synthesis methods for N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide could help to overcome some of the limitations associated with its use in lab experiments.

Synthesis Methods

N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide can be synthesized through a multi-step process, starting with the reaction of 2-phenylacetic acid with thionyl chloride to produce the corresponding acid chloride. This intermediate is then reacted with N-methylpyrrolidine to form the corresponding amide, which is further reacted with 2-(methoxymethyl)benzyl chloride to produce N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide.

Scientific Research Applications

N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been widely used in scientific research as a tool to study the function and regulation of various biological processes. It has been shown to have potential applications in the fields of neuroscience, pharmacology, and biochemistry.

properties

IUPAC Name

N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-27-16-19-11-6-5-10-18(19)15-23-22(26)20-12-7-13-24(20)21(25)14-17-8-3-2-4-9-17/h2-6,8-11,20H,7,12-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIPQEOWIPTHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1CNC(=O)C2CCCN2C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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